molecular formula C13H25NO7 B1682597 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid CAS No. 462100-06-7

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

Cat. No. B1682597
CAS RN: 462100-06-7
M. Wt: 307.34 g/mol
InChI Key: IFSMYFLQPDFUOI-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid” is a compound with the molecular formula C13H25NO7 . It is also known by other names such as Boc-NH-PEG3-CH2COOH, BocNH-PEG3-CH2COOH, and t-boc-N-amido-PEG3-acetic acid .


Molecular Structure Analysis

The compound has a molecular weight of 307.34 g/mol . The IUPAC name for this compound is 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.34 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 13 . The exact mass of the compound is 307.16310214 g/mol .

Scientific Research Applications

Medical Research

This compound is used in medical research . It can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . This modification increases the solubility and stability of these substances and reduces their immunogenicity .

Drug Release

Boc-NH-PEG3-CH2COOH plays a significant role in drug release . It can be incorporated into drug delivery systems to control the release rate of drugs, enhancing their therapeutic efficacy and reducing side effects .

Nanotechnology

In the field of nanotechnology, this compound is used as a building block . It can be used to construct nanoscale devices and materials, contributing to advancements in areas such as drug delivery, diagnostics, and materials science .

Cell Culture

Boc-NH-PEG3-CH2COOH is used in cell culture studies . It can be used to modify the surface of culture dishes to control cell adhesion, proliferation, and differentiation .

Ligand Study

This compound is used in the study of ligands . It can be used to synthesize ligand-targeted therapeutics and imaging agents .

Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Boc-NH-PEG3-CH2COOH has been used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting MEK . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction .

Synthesis of Radiolabeled Probes

This compound has been used as a spacer in the synthesis of radiolabeled probes for dual labeling of tumor integrin αVβ3 and the gastrin-releasing peptide receptor (GRPR) in tumor tissue in vivo . This application is crucial for the diagnosis and treatment of cancer .

New Materials Research

Boc-NH-PEG3-CH2COOH is used in the research of new materials . It can be used to synthesize polymers with unique properties, contributing to the development of new materials for various applications .

properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO7/c1-13(2,3)21-12(17)14-4-5-18-6-7-19-8-9-20-10-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMYFLQPDFUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

CAS RN

462100-06-7
Record name 2-{2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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